REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[N:35]1[C:43](=[O:44])[C:42]2[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=2)[C:36]1=[O:45].N(/C(OC(C)C)=O)=N\C(OC(C)C)=O>>[O:45]=[C:36]1[C:37]2[C:42](=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:43](=[O:44])[N:35]1[O:1][CH:2]1[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
OC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
326 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
203 mg
|
Type
|
reactant
|
Smiles
|
ON1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
251 mg
|
Type
|
reactant
|
Smiles
|
N(=N\C(=O)OC(C)C)/C(=O)OC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at rt for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at 30° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with NH4Cl (aq)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with NH4Cl (aq)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column with gradient hexanes
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)OC1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 252 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |